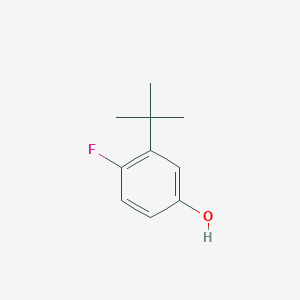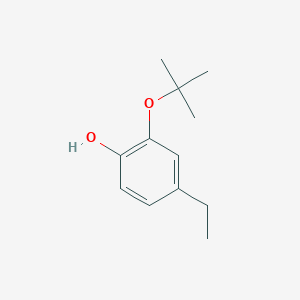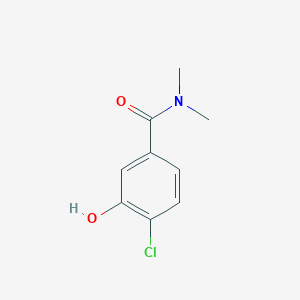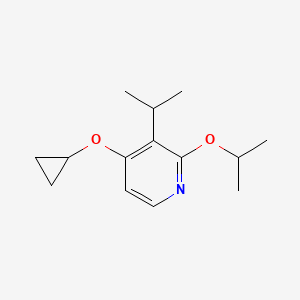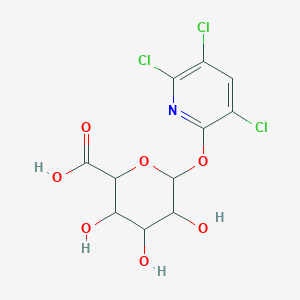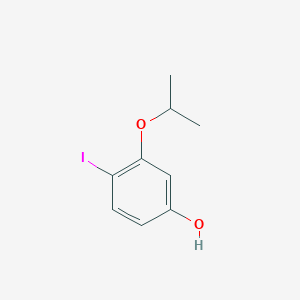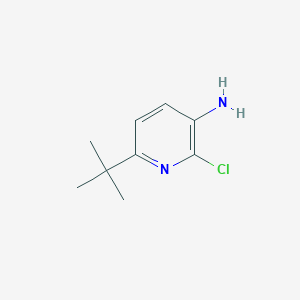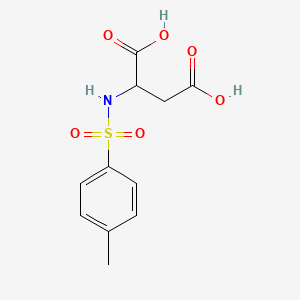
2-Tert-butoxy-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-3-hydroxybenzoic acid: is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a tert-butoxy group at the second position and a hydroxyl group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl alcohol and an acid catalyst such as sulfuric acid.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxy-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-Tert-butoxy-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and tert-butoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Tert-butoxy-3-hydroxybenzoic acid is unique due to the specific positioning of the tert-butoxy and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-9-7(10(13)14)5-4-6-8(9)12/h4-6,12H,1-3H3,(H,13,14) |
Clé InChI |
WPTVXPBECCWXMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



